1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol
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Overview
Description
1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenol chain
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as tfmpp, have been shown to have affinity for various serotonin receptors . It’s important to note that the specific targets can vary depending on the exact structure of the compound.
Mode of Action
Compounds with a trifluoromethyl group often interact with their targets by binding to them, which can lead to changes in the target’s function . For instance, TFMPP, a compound with a trifluoromethyl group, binds to serotonin receptors and functions as an agonist .
Biochemical Pathways
For example, TFMPP, which targets serotonin receptors, can affect the serotonin signaling pathway .
Pharmacokinetics
Compounds with a trifluoromethyl group often have good oral absorption and the ability to cross lipid barriers .
Result of Action
For instance, TFMPP, which targets serotonin receptors, can lead to changes in serotonin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate Grignard reagent, followed by a reduction step to yield the desired alcohol . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the butenol chain can be reduced to form the saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1-(3-(trifluoromethyl)phenyl)but-3-en-1-one
Reduction: 1-(3-(trifluoromethyl)phenyl)butan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(trifluoromethyl)-3-buten-1-ol
- 1-(3-(trifluoromethyl)phenyl)but-3-en-1-one
- 1-(3-(trifluoromethyl)phenyl)butan-1-ol
Uniqueness
1-(3-(trifluoromethyl)phenyl)but-3-en-1-ol is unique due to the presence of both a trifluoromethyl group and a butenol chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h2-3,5-7,10,15H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIGOPRDIDCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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